Product packaging for Boc-D-Leucine monohydrate(Cat. No.:CAS No. 200937-17-3)

Boc-D-Leucine monohydrate

Cat. No.: B152207
CAS No.: 200937-17-3
M. Wt: 249.30 g/mol
InChI Key: URQQEIOTRWJXBA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-D-Leucine monohydrate (CAS 16937-99-8 / 200937-17-3) is a non-natural, N-Boc-protected chiral amino acid derivative that serves as a critical intermediate in advanced scientific research and development . Its primary application is in peptide synthesis, where it acts as a key building block for incorporating the D-leucine isomer into peptide chains . The incorporation of D-amino acids like D-leucine enhances the enzymatic stability of resulting peptides, making them more resistant to degradation and thus more valuable for studying protein interactions and developing novel therapeutic agents . This compound is a synthetic precursor for a range of pharmaceutical compounds, including anti-AIDS drugs and hepatitis virus inhibitors . Research also indicates that D-leucine exhibits potent anti-epileptic effects, highlighting the compound's value in neuroscientific and medicinal chemistry research . Furthermore, it functions as an autoinhibitor of Streptococcus lactis , suggesting potential applications in microbiological studies . In peptide biosynthesis, its hydrophobic structure with a linear chain occupying large molecular space allows it to effectively control molecular conformation and increase the stability of peptides against enzymatic degradation . The compound is supplied as a white to off-white crystalline powder . It is sparingly soluble in acetic acid and slightly soluble in dimethyl sulfoxide (DMSO) and methanol . For optimal stability, it should be stored sealed in a dry environment, protected from moisture, and at long-term temperatures of 2-8°C . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO5 B152207 Boc-D-Leucine monohydrate CAS No. 200937-17-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200937-17-3, 16937-99-8
Record name D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Role in Peptide Conformation and Stability

The incorporation of D-amino acids, such as D-leucine from BOC-D-Leucine monohydrate, into peptide chains is a strategic approach to modulate their three-dimensional structure and enhance their stability. mdpi.comfrontiersin.org While peptides composed exclusively of L-amino acids are prone to forming standard secondary structures like alpha-helices, the introduction of a D-amino acid can disrupt these patterns. mdpi.com This disruption can be beneficial, as it often leads to peptides with reduced cytotoxicity against mammalian cells while retaining their desired antimicrobial or therapeutic activity. mdpi.com

Applications of Boc D Leucine Monohydrate in Advanced Organic Chemistry

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of BOC-D-leucine monohydrate makes it a valuable chiral building block in asymmetric synthesis. nih.govsigmaaldrich.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where the stereochemistry often dictates the molecule's efficacy and safety.

Application in Peptide Synthesis

This compound is a cornerstone in the synthesis of peptides, which are essential molecules in numerous biological processes. fengchengroup.combloomtechz.comsigmaaldrich.com Its application extends to both solid-phase and solution-phase peptide synthesis, offering several advantages in creating custom peptides with specific properties. evitachem.comguidechem.combldpharm.comnih.govacs.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-leucine residues in Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.compeptide.com SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled step-by-step while attached to an insoluble resin support. chempep.com

In Boc-SPPS, the N-terminus of the growing peptide chain is protected by the Boc group. chempep.com This group is cleaved using an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next Boc-protected amino acid. chempep.compeptide.com this compound is readily incorporated into this cycle, allowing for the precise placement of a D-leucine residue within the peptide sequence. sigmaaldrich.com

Control of Peptide Molecular Conformation

The incorporation of D-amino acids, such as D-leucine from this compound, can significantly influence the three-dimensional structure of a peptide. guidechem.com Peptides containing only L-amino acids typically adopt right-handed helical or beta-sheet structures. The introduction of a D-amino acid can disrupt these regular structures or induce specific turns and folds, leading to unique and well-defined conformations. bloomtechz.comguidechem.com This control over the peptide's molecular conformation is critical for designing peptides with specific biological activities, as the shape of the peptide often determines its ability to bind to its target receptor or enzyme. bloomtechz.com The hydrophobic and bulky side chain of leucine (B10760876) further contributes to these conformational constraints. bloomtechz.comguidechem.com

Enhancement of Peptide Stability Against Enzymatic Degradation

Synthesis of Complex Peptide Structures

This compound is instrumental in the synthesis of complex peptide structures, including cyclic peptides and those with non-natural backbones. evitachem.comnih.gov The ability to introduce D-amino acids allows for the creation of peptides with altered architectures that can mimic or inhibit the function of natural peptides. These complex structures are often more stable and may possess novel biological activities. evitachem.com

Use in Drug Development and Medicinal Chemistry

The unique properties conferred by the incorporation of D-leucine make this compound a valuable reagent in drug development and medicinal chemistry. evitachem.comfengchengroup.combloomtechz.combldpharm.comnih.gov It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. bloomtechz.comguidechem.com

Drug ClassExample Drug/PrecursorRole of this compound
AntiviralAtazanavir (B138)Key side chain for synthesis. bloomtechz.comguidechem.com
AnticancerBB-2516Important precursor in synthesis. bloomtechz.com
Anti-inflammatoryRO-31-9790Used in the synthetic pathway. bloomtechz.com
Anti-Hepatitis CTelaprevir (B1684684)Required for synthesis. guidechem.com

Precursor for Antiviral Compounds (e.g., Anti-AIDS Drugs, Hepatitis Virus Inhibitors)

This compound is a pivotal intermediate in the synthesis of several antiviral medications. fengchengroup.com It serves as the key side chain for the anti-AIDS drug Atazanavir. guidechem.combloomtechz.com Furthermore, its structure is incorporated into inhibitors of the hepatitis C virus, such as Telaprevir. guidechem.com The use of non-natural chiral amino acids like this compound is a growing area in modern medicine for developing potent antiviral therapies. guidechem.com Research into hepatitis D virus (HDV) entry inhibitors, which target the sodium/taurocholate co-transporting polypeptide (NTCP) receptor, highlights the broader strategy of developing targeted antiviral agents where specialized precursors are essential. nih.gov

Intermediate for Anticancer Drugs (e.g., BB-2516)

In the field of oncology, this compound is utilized as a crucial precursor for the synthesis of anticancer drugs. fengchengroup.com A notable example is its role in the preparation of BB-2516, a compound developed for cancer therapy. guidechem.combloomtechz.com The incorporation of this specific amino acid derivative is vital for the final structure and activity of the therapeutic agent.

Precursor for Anti-inflammatory Drugs (e.g., RO-31-9790)

The synthesis of certain anti-inflammatory drugs also relies on this compound as a starting material. It is an important precursor for the anti-inflammatory compound RO-31-9790. guidechem.combloomtechz.com The use of this intermediate helps in constructing the precise molecular architecture required for the drug's therapeutic effect. bloomtechz.com

Table 1: this compound as a Precursor in Drug Synthesis

Drug ClassExample DrugRole of this compound
Antiviral (Anti-AIDS) AtazanavirKey synthetic side chain guidechem.combloomtechz.com
Antiviral (Anti-Hepatitis C) TelaprevirSynthetic precursor guidechem.com
Anticancer BB-2516Important synthetic precursor guidechem.combloomtechz.com
Anti-inflammatory RO-31-9790Important synthetic precursor guidechem.combloomtechz.com

Development of Prodrugs to Enhance Bioavailability

The principles of prodrug design often aim to improve the absorption and delivery of a therapeutic agent to its target site. A relevant strategy involves utilizing specific transport systems in the body. For instance, in developing inhibitors for the liver-based NTCP receptor for Hepatitis B and D, compounds that interact with the intestinal bile acid transporter (ASBT) can be designed. nih.gov This approach increases intestinal absorption, leading to higher concentrations of the inhibitor in the portal blood and at the hepatocyte membrane where NTCP is expressed. nih.gov While not a prodrug itself, a building block like this compound is integral in creating the final complex molecules that can be engineered with such bioavailability-enhancing properties, especially for liver-targeted drugs.

Design of Therapeutics Targeting Specific Biological Pathways

This compound's unique structure is leveraged to design therapeutics that target specific biological pathways. The core molecule, D-Leucine, has been shown to exhibit potent anti-seizure effects, indicating its ability to interact with specific neurological pathways. medchemexpress.comglpbio.com In the context of antiviral drug design, therapeutics can be engineered to modulate host pathways to inhibit viral replication. For example, some anti-Hepatitis B virus (HBV) agents function by modulating apoptosis-related pathways such as PI3K-AKT, CASP8-CASP3, and P53. nih.gov The synthesis of such complex modulators often requires chiral building blocks like this compound to achieve the necessary specificity to interact with these biological targets.

Inhibitors of Enzymes (e.g., 3CL Protease)

This compound and similar amino acid derivatives are fundamental in creating inhibitors for specific enzymes, a key strategy in drug development. A prominent target for anti-coronavirus drugs is the 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov The function of 3CLpro depends on its ability to form a dimer, and the flexibility of its third domain is crucial for this process. nih.gov Potent inhibitors, such as Nirmatrelvir, are designed to bind competitively at the active site, often at the junction between domains II and III, which restricts domain movement and prevents dimerization. nih.govnih.gov The synthesis of these peptidomimetic inhibitors requires precise stereochemistry, making chiral precursors like this compound essential for achieving high inhibitory potency against enzymes like the SARS-CoV-2 3CLpro. nih.gov

Catalysis in Asymmetric Reactions

Beyond its role as a synthetic building block, this compound finds application in the field of catalysis. It can be used as a catalyst for asymmetric reactions. guidechem.combloomtechz.com Furthermore, it can serve as a ligand for chemical enzyme catalysts, which can significantly enhance their catalytic efficiency, particularly in processes such as asymmetric ammoniation reduction reactions. guidechem.combloomtechz.com This catalytic role is important in both biosynthesis and the large-scale preparation of chiral pharmaceutical compounds. bloomtechz.com

Ligand for Chemical Enzyme Catalysts

While the direct use of this compound as a ligand for chemical enzyme catalysts is not extensively documented in readily available literature, the broader principle of using amino acid derivatives to modify and enhance enzyme activity is well-established. For instance, lipase-catalyzed reactions, which are widely used in organic synthesis for their enantioselectivity, can be influenced by the nature of the substrate. The synthesis of amino acid-sugar esters, such as L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose, has been achieved using lipases. In these reactions, unprotected amino acids are utilized, and the enzyme facilitates the esterification, demonstrating the compatibility of amino acid structures with enzyme active sites. This suggests the potential for BOC-D-Leucine, with its defined stereochemistry and hydrophobic side chain, to act as a substrate or a component of a ligand that can interact specifically with the active site of an enzyme like lipase, potentially influencing its catalytic activity and selectivity in kinetic resolutions or other transformations.

Asymmetric Ammonification Reduction Reactions

The development of methods for the asymmetric synthesis of chiral amines is a significant area of research in organic chemistry. One powerful strategy is asymmetric reductive amination, where a prochiral ketone is converted to a chiral amine. While direct catalytic asymmetric reductive amination is challenging, the use of chiral auxiliaries is a common and effective approach.

Derivatization for Novel Compound Generation

This compound is a valuable starting material for the synthesis of a variety of novel and complex organic molecules, including pharmaceutically active compounds and materials for chromatography.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality of D-leucine, allowing for selective reactions at the carboxylic acid end. This is fundamental in peptide synthesis, where amino acids are sequentially coupled to form peptide chains. The Boc group can be readily removed under acidic conditions, revealing the amine for the next coupling step.

A significant application of BOC-D-Leucine lies in the synthesis of antiviral drugs, particularly HIV protease inhibitors. For instance, derivatives of leucine are key components in the structure of drugs like Lopinavir. The synthesis of Lopinavir involves the coupling of a central core structure with side chains that can be derived from amino acids like valine and leucine. nih.govresearchgate.netresearchgate.net The stereochemistry of these side chains is crucial for the drug's efficacy. While many syntheses start from L-amino acids, the principles are applicable to the use of D-amino acids for generating diastereomeric analogs for research or as part of a total synthesis strategy. For example, a diastereomer of Lopinavir incorporating D-leucine is available for research purposes. bocsci.com

Furthermore, BOC-D-Leucine can be derivatized to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are used for the separation of enantiomers. For example, a CSP derived from (S)-leucine has been developed for the resolution of racemic N-protected acids. researchgate.net Similarly, BOC-D-cysteine, a related protected amino acid, has been used as a pre-column derivatizing agent with o-phthalaldehyde (B127526) (OPA) for the chiral separation of amino acids. researchgate.net This highlights the utility of BOC-protected D-amino acids in the field of analytical chemistry for chiral separations.

The following table provides examples of novel compounds generated through the derivatization of leucine derivatives:

Starting Material DerivativeReaction TypeProductApplication
Leucine DerivativeMulti-step synthesisLopinavirHIV Protease Inhibitor
(S)-Leucine DerivativeCovalent bonding to silicaChiral Stationary PhaseHPLC separation of enantiomers
BOC-D-CysteinePre-column derivatizationDiastereomeric adductsChiral analysis of amino acids

Advanced Research on the Conformational Analysis of Peptides Containing D Leucine Residues

Impact of D-Amino Acid Incorporation on Peptide Secondary Structure

The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce significant alterations in the secondary structure of a peptide. This is due to the different steric interactions that arise at the supramolecular level. The strategic placement of a D-amino acid can disrupt, stabilize, or induce novel secondary structural elements.

The influence of D-Leucine on helical structures is summarized in the table below, based on a study of diastereomeric nonapeptides. jst.go.jp

The incorporation of D-Leucine into hybrid (heterochiral) peptides offers a method for creating conformationally restricted structures. By alternating L- and D-amino acids, specific turns and global conformations can be induced that are not accessible to homochiral (all-L) sequences. This conformational restriction is valuable in designing peptides with specific shapes for applications such as mimicking protein surfaces or developing therapeutic agents. For instance, the presence of both D- and L-amino acids can remove key steric clashes between side chains, allowing for unique peptide stacking and the formation of superstructures.

Crystallographic Studies of Peptide Conformation

Crystallographic techniques provide high-resolution, atomic-level insights into the three-dimensional structure of molecules in their crystalline state. These methods have been instrumental in elucidating the precise conformational effects of incorporating D-Leucine into peptide backbones.

X-ray diffraction analysis is the definitive method for determining the crystal structure of molecules, including peptides. researchgate.net This technique has been applied to various peptides containing D-Leucine to understand their solid-state conformation.

For example, the X-ray diffraction analysis of t-Boc-D-Leu-L-Leu-OMe revealed that the dipeptide assumes a U-shaped structure, with specific phi (φ) and psi (ψ) torsion angles that correspond to a calculated minimum energy region. nih.gov The backbone conformation of this L,D dipeptide was found to be almost superimposable with other L,D dipeptides studied, demonstrating a consistent structural motif. nih.gov

In more complex dodecapeptides containing equal numbers of L-Leucine and D-Leucine residues, X-ray crystallography has revealed the formation of distinct helical structures. nih.govacs.org One such peptide, Boc-(l-Leu-l-Leu-Aib-d-Leu-d-Leu-Aib)2-OMe, was found to form a left-handed (M) α-helical structure in its crystalline state. nih.govacs.org

The crystal structures of heterochiral peptides—those containing both L- and D-amino acids—reveal unique conformational arrangements driven by the stereochemistry of the constituent residues.

A study of two dodecapeptides containing equal amounts of L-Leu, D-Leu, and achiral Aib residues provided detailed structural information: nih.gov

Peptide 5 (Boc-(l-Leu-l-Leu-Aib-d-Leu-d-Leu-Aib)2-OMe): This peptide formed a left-handed (M) α-helical structure in the crystalline state. nih.govacs.org

Peptide 6 (Boc-l-Leu-l-Leu-Aib-(d-Leu-d-Leu-Aib)2-l-Leu-l-Leu-Aib-OMe): This peptide adopted a more complex conformation, consisting of a combination of a fused left-handed (M) α-helix and a right-handed (P) 3(10)-helix. nih.govacs.org

The crystallographic analysis of another heterochiral nonapeptide, Boc-L-Leu-D-Leu-Aib-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe, showed that its asymmetric unit contained two right-handed (P) α-helical structures. jst.go.jp The mean φ and ψ torsion angles for the helical residues were approximately -59.3° and -42.9° for one molecule and -59.9° and -44.0° for the second molecule in the asymmetric unit. jst.go.jp

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a complementary perspective to solid-state crystallographic data. Conformational studies of peptides containing D-Leucine are often hampered by their high flexibility in solution, which can lead to a mixture of conformers that are close in energy. nih.gov

NMR studies can provide information on the side-chain conformations of Leucine (B10760876) residues. The 13C NMR chemical shifts of the methyl groups in Leucine are sensitive to the side-chain conformation and dynamics. researchgate.net This allows for the determination of side-chain rotamer populations and can provide insights into the extent of conformational averaging around dihedral angles. researchgate.net

For flexible peptides like enkephalins, which contain Leucine, detecting Nuclear Overhauser Effects (NOEs)—which are crucial for structure determination—can be challenging. nih.gov However, by employing techniques such as isotopic labeling (e.g., with 15N) and conducting experiments in viscous solvents at low temperatures, it is possible to obtain more definitive NOE data. nih.gov Even with these methods, the data for flexible peptides often represent an average of several coexisting conformers rather than a single, rigid structure. nih.govnih.gov

Computational and Theoretical Conformational Energy Analysis

Computational methods provide invaluable insights into the conformational preferences and energy landscapes of peptides, complementing experimental data. These theoretical approaches allow for the detailed exploration of molecular structures and dynamics at an atomic level.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can reveal the conformational dynamics and stability of peptides in various environments.

Enhanced sampling techniques in MD simulations are often necessary to adequately explore the conformational space of peptides, especially for cyclic structures where ring strain can slow down dynamics. nih.gov These methods help to overcome energy barriers and provide a more comprehensive picture of the peptide's free-energy landscape. All-atom hard-sphere Langevin Dynamics simulations have also been employed to determine the relative populations of different side-chain dihedral angles for leucine, highlighting the power of even simple steric models in understanding protein structure and dynamics. yale.edu

A summary of representative MD simulation studies on peptides is presented in the interactive table below.

Peptide SystemSimulation FocusKey Findings
Cyclic Hexapeptide with L- and D-LeucineEffect of stereochemistry on conformationArrangement of L- and D-leucine residues directs the peptide into distinct figure-8 or planar β-sheet conformations. acs.org
Leucine Dipeptide MimeticsSide-chain conformational preferencesDetermined relative populations of side-chain dihedral angles and identified mechanisms for inter-conversion between different conformations. yale.edu
15-residue α-helical S-peptide analogFolding and unfolding dynamicsAmplified collective motion simulations successfully refolded the denatured peptide, demonstrating the method's utility in exploring large conformational changes. nih.gov
Dynorphin in implicit solventConformational behavior in aqueous environmentThe peptide showed a tendency to form an α-helical structure, with frequent interconversions between random and helical conformations. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are particularly useful for determining the optimized geometries and relative energies of different conformers of amino acids and small peptides with high accuracy.

DFT studies have been extensively applied to understand the intrinsic conformational preferences of leucine and its derivatives. For example, a DFT study on N-acetyl-l-leucine-N'-methylamide identified 43 different conformations in the gas phase at the B3LYP/6-31G(d) level of theory. acs.org The inclusion of solvent effects in these calculations, using models like the isodensity polarizable continuum model (IPCM), allows for a more realistic prediction of conformational stabilities in solution. acs.org

Furthermore, DFT calculations are crucial for interpreting vibrational spectra, such as those obtained from Vibrational Circular Dichroism (VCD) spectroscopy. By computing the theoretical vibrational absorption and VCD spectra for different conformers, researchers can identify the dominant species and their conformational distributions in solution under various conditions, such as different pH levels. aip.orgaip.org This combined experimental and theoretical approach has been successfully used to study the hydrogen-bonding interactions of leucine with water molecules. aip.orgaip.org

The following table summarizes key applications of DFT in the study of leucine-containing molecules.

Molecule StudiedFocus of DFT CalculationsKey Insights
N-acetyl-l-leucine-N'-methylamideConformational search and energy calculations in gas phase and solutionRevealed a large number of stable conformers and analyzed the influence of different solvents on their relative stabilities. acs.org
Leucine in aqueous solutionGeometry optimization, harmonic frequency calculations, and VA/VCD intensity computationsAided in the interpretation of experimental VA and VCD spectra to determine the dominant conformations of zwitterionic, protonated, and deprotonated forms of leucine at different pH values. aip.orgaip.org
Leucine and IsoleucineInvestigation of side-chain conformational transitionsEmphasized the role of computational approaches in understanding the dynamics of side-chain conformations in proteins. yale.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. americanpeptidesociety.org

Electronic Circular Dichroism (ECD) in the far-UV region (typically 190-250 nm) is widely used to estimate the secondary structure content of peptides. creative-proteomics.com Different secondary structures exhibit characteristic ECD spectra:

α-helices show a strong negative peak around 222 nm and another negative peak around 208 nm, with a positive peak near 190 nm. americanpeptidesociety.orgwikipedia.org

β-sheets display a positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org

Random coils have a more neutral CD spectrum with less defined peaks. americanpeptidesociety.org

The incorporation of a D-leucine residue can influence the ECD spectrum. While a single D-amino acid substitution may not completely disrupt an α-helical conformation, it can lead to a decrease in helicity, as observed in some modified peptides. nih.gov Conversely, the strategic placement of D- and L-leucine residues in cyclic peptides has been shown to stabilize specific secondary structures, which can be monitored by ECD.

The table below presents typical ECD spectral features for common peptide secondary structures.

Secondary StructureWavelength of Positive Peak (nm)Wavelength of Negative Peak(s) (nm)
α-Helix~190~208, ~222
β-Sheet~195~217
Random Coil-Weak negative peak ~195

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. VCD is particularly sensitive to the short-range order in peptides, making it a valuable tool for discriminating between different types of secondary structures, including various helices and β-sheets. nih.gov

VCD studies, often combined with DFT calculations, have been used to investigate the detailed conformational distributions of leucine in aqueous solutions under different pH conditions. aip.orgaip.orgualberta.ca By comparing the experimental VCD spectra with the calculated spectra of various conformers, researchers can gain insights into the hydrogen-bonding network surrounding the amino acid and the role of the solvent in stabilizing specific conformations. aip.org VCD has been shown to be relatively independent of side-chain and solvent effects, providing reliable information about the backbone conformation. nih.gov

Research into Biological and Biochemical Implications

Antimicrobial Effects and Mechanisms

The D-isomers of amino acids, while less common in nature than their L-counterparts, have been shown to possess unique biological activities, including antimicrobial properties. Research has specifically identified D-leucine as having an inhibitory effect on certain bacteria.

BOC-D-Leucine monohydrate is the N-Boc-protected form of D-Leucine. medchemexpress.comadooq.comglpbio.com D-Leucine itself has been identified as an auto-inhibitor of lactic streptococci, a group of bacteria significant in the dairy industry. medchemexpress.comadooq.commedchemexpress.commedchemexpress.com Research dating back to 1968 identified D-leucine as an auto-inhibitor of Streptococcus lactis (now known as Lactococcus lactis). nih.gov This characteristic suggests that D-leucine and its derivatives could have potential applications in controlling bacterial growth. bloomtechz.com The inhibitory action is considered a notable biochemical property of this unnatural amino acid isomer. medchemexpress.comadooq.comglpbio.com Further studies have also explored the effects of various amino acids, including leucine (B10760876), on the growth and nisin biosynthesis of Streptococcus lactis. nih.gov

Neuroscience Research Applications

The D-enantiomers of amino acids are gaining attention for their potential roles in the central nervous system. D-leucine and its derivatives, such as this compound, are subjects of investigation for their neurological effects, particularly in the context of seizure control and neurotransmitter modulation.

Recent studies have highlighted the potent anti-seizure effects of D-leucine, making its derivatives like this compound significant for research and development in antiepileptic therapies. bloomtechz.com Investigations in mouse models demonstrated that D-leucine is as effective, or even more so, than its natural counterpart, L-leucine, in protecting against seizures induced by both chemical means (kainic acid) and electroshock. nih.govnih.gov

A key finding is that, unlike L-leucine, D-leucine can potently terminate seizure activity even after its onset. nih.govnih.gov Remarkably, even at low doses, D-leucine was shown to suppress ongoing seizures with an efficacy comparable to the conventional anti-seizure medication diazepam, but without inducing its characteristic sedative effects. nih.govnih.govmedchemexpress.comhopkinsmedicine.org This suggests a novel mechanism of action. hopkinsmedicine.org In a screening of potential neuronal receptors, D-leucine did not compete with known ligands, pointing towards a new, yet-to-be-identified therapeutic target for seizure control. nih.govnih.govmedchemexpress.com These properties position D-leucine as a promising candidate for a new class of anti-seizure agents. nih.govnih.gov

Table 1: Comparative Anti-Seizure Effects in Preclinical Models

Feature L-Leucine D-Leucine Diazepam
Prophylactic Effect Potently protects against seizure onset nih.gov Works as well or better than L-leucine nih.govnih.gov Effective
Termination of Ongoing Seizures Ineffective nih.govhopkinsmedicine.org Potently terminates seizures, even at low doses nih.govnih.govmedchemexpress.com Effective hopkinsmedicine.org
Sedative Side Effects Not reported as a primary effect No sedative effects observed nih.govnih.govhopkinsmedicine.org Strong sedative nih.govhopkinsmedicine.org

| Mechanism of Action | Not fully elucidated | Appears to involve a novel neuronal target nih.govnih.govhopkinsmedicine.org | Acts on GABA-A receptors |

Leucine and its isomers are involved in the complex biochemistry of neurotransmission. Leucine is a precursor for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and serotonin; an adequate supply is thought to support their normal function. bloomtechz.com

A specific hypothesis describes the role of branched-chain amino acids (BCAAs), like leucine, in regulating the primary excitatory neurotransmitter, glutamate. nih.gov This proposed mechanism involves a "BCAA shuttle" between astrocytes and neurons, mediated by two different isoenzymes of branched-chain aminotransferase (BCAT). The mitochondrial form (BCATm) in astrocytes transaminates BCAAs to produce glutamate. The resulting branched-chain α-keto acids (BCKA) are then transported to neurons, where the cytosolic form (BCATc) uses them to regenerate BCAAs, a process which can provide nitrogen for the synthesis of glutamate. nih.gov The presence of D-amino acids in the brain and their potential role in signaling pathways is an active area of research. The unique anti-seizure action of D-leucine suggests it affects neuronal signaling in a manner distinct from known therapies, further highlighting its importance in neuroscience research. hopkinsmedicine.org

Bioconjugation and Protein Engineering

The chemical properties of this compound make it a valuable tool in the fields of bioconjugation and protein engineering. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group in chemical synthesis. google.comgoogle.com

This compound serves as a fundamental building block for the deliberate introduction of D-leucine residues into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com This technique allows for the creation of recombinant or synthetic proteins containing non-natural amino acids. vwr.com

The incorporation of D-leucine can confer novel properties to these proteins. As a hydrophobic amino acid with a significant molecular size, D-leucine can influence the conformation of polypeptides. bloomtechz.com This modification can increase the stability of the resulting protein, particularly against degradation by enzymes (proteases), which typically recognize L-amino acids. bloomtechz.com By enhancing stability, the effective therapeutic or functional value of the original protein can be preserved or extended. bloomtechz.com Bioconjugation technologies, which link biomolecules to other molecules, are crucial in developing advanced therapeutics like antibody-drug conjugates, and the use of modified amino acids is a key aspect of this field.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
D-Leucine
L-Leucine
Diazepam
Dopamine
Norepinephrine
Serotonin
Glutamate

Role in Biosynthesis of Peptides and Proteins

This compound is a cornerstone in the artificial synthesis of peptides and proteins, a process fundamental to drug discovery and development. fengchengroup.comchemimpex.com The BOC group serves as a temporary protecting group for the amino terminus of the D-leucine amino acid. ontosight.ai This protection is crucial as it prevents the amino group from participating in unwanted side reactions during the stepwise addition of amino acids to form a peptide chain. peptide.comcymitquimica.com The BOC group is stable under the basic conditions often used for peptide coupling but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the next amino acid to be added to the growing peptide chain. chempep.commasterorganicchemistry.com This strategy, known as the Boc/Bzl strategy, is a well-established method in solid-phase peptide synthesis (SPPS). masterorganicchemistry.comlifetein.com

The use of BOC-protected amino acids like BOC-D-leucine offers several advantages in peptide synthesis, including compatibility with a wide range of coupling reagents and reaction conditions. This versatility makes it a valuable tool for creating complex peptides with specific structures and functions. chemimpex.com

Controlling Peptide Molecular Conformation during Biosynthesis

The distinct stereochemistry and structure of BOC-D-leucine play a critical role in directing the three-dimensional shape of a peptide during its synthesis. As a hydrophobic amino acid with a large, linear side chain, it can effectively control the molecular conformation of the resulting polypeptide. bloomtechz.comguidechem.com This conformational control is vital as the biological activity and bioavailability of a peptide are often intrinsically linked to its specific shape. nih.gov By strategically incorporating D-amino acids like D-leucine, researchers can induce specific turns or secondary structures that might not be achievable with only natural L-amino acids. This ability to manipulate peptide conformation is a powerful tool in designing peptides with enhanced biological properties. nih.gov

Considerations in Biotechnology Research

In the realm of biotechnology, this compound is a key component in the production of recombinant proteins and the development of biologics. chemimpex.com Its use facilitates the synthesis of peptide-based drugs, including those with enhanced efficacy and reduced side effects. chemimpex.com The incorporation of this non-natural amino acid can lead to the creation of novel therapeutic peptides. chemimpex.com Furthermore, research has explored the use of D-leucine, the parent molecule of BOC-D-leucine, for its potential anti-seizure effects, highlighting the broader therapeutic interest in D-amino acids. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com

Enzyme Activity and Protein Interactions Research

BOC-D-leucine and other BOC-protected amino acids are instrumental in studying enzyme activity and protein interactions. Non-natural leucine derivatives are frequently used in biochemical research to investigate their influence on protein synthesis, enzyme function, and metabolic pathways. For instance, BOC-protected amino acids can be incorporated into peptide substrates to probe the specificity and mechanism of enzymes like proteases. frontiersin.org

Research has also focused on the enzymatic removal of protecting groups. Studies have identified specific enzymes, such as esterases and lipases, that can selectively cleave the tert-butyl esters of protected amino acids while leaving the BOC group intact. acs.orgnih.gov This enzymatic approach offers a mild and selective alternative to chemical deprotection methods.

Analytical and Quality Control Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone for assessing the purity of BOC-D-Leucine monohydrate, separating the main compound from any starting materials, by-products, or enantiomeric impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution technique used for the quantitative analysis of this compound. Its high efficiency and sensitivity make it ideal for monitoring the progress of reactions where this compound is a starting material. mit.edumit.edu

In process characterization studies, UPLC is employed to track the conversion of this compound into subsequent products, such as acylimidazole intermediates. mit.edumit.edu Time-series data collected via UPLC allows for the precise determination of reaction kinetics and conversion rates, ensuring that processes meet predefined specifications, such as achieving a conversion of ≥95%. mit.edu This technique is often used in conjunction with spectroscopic methods to provide a comprehensive understanding of the reaction profile. mit.edumit.edu While UPLC is a specific high-performance method, more general High-Performance Liquid Chromatography (HPLC) is also cited for purity assessment, with typical specifications requiring a purity of ≥98.5%. thermofisher.com

Spectroscopic Characterization Methodologies

Spectroscopic methods are vital for confirming the chemical identity and structural integrity of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a definitive method for identifying this compound by analyzing its molecular vibrations. The FTIR spectrum provides a unique fingerprint, confirming the presence of key functional groups. nih.govsigmaaldrich.com In research settings, FTIR is used alongside UPLC to monitor reaction kinetics in real-time. mit.edumit.edu

The spectrum of this compound is characterized by specific absorption bands. For instance, the spectrum of a closely related compound, deuterated BOC-Leucine (Leu-d10-Boc), shows characteristic carbonyl (C=O) and C-D stretching modes. acrhem.org For similar Boc-protected amino acids, characteristic peaks include N-H stretching vibrations around 3348 cm⁻¹, carbonyl (C=O) stretching near 1710 cm⁻¹, and bands associated with the alkyl groups and the tert-butoxycarbonyl (Boc) protecting group. researchgate.net Commercial specifications for this compound often require that its infrared spectrum conforms to a reference standard. thermofisher.comsigmaaldrich.com Spectral data for the compound is available in databases, with spectra often recorded using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique. nih.gov

While this compound itself does not have strong chromophores that absorb in the far-UV or visible range, UV-Vis spectroscopy is a valuable tool in analytical procedures involving the compound. It is particularly useful for kinetic analyses where a reactant or product in a mixture exhibits a distinct absorbance profile. rsc.org For example, kinetic measurements can be performed by monitoring the change in absorbance at a specific wavelength (e.g., 652 nm) when the compound is part of a reaction mixture containing a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). rsc.org

Moisture Content Determination (e.g., Karl Fischer Titration)

As a monohydrate, determining the precise water content of this compound is critical for quality control and for accurate stoichiometric calculations in chemical reactions. Karl Fischer (KF) titration is the standard method for this purpose. thermofisher.comsrlchem.com

This technique electrochemically quantifies the amount of water in a sample. Specifications for this compound typically define an acceptable range for water content. For example, some product specifications list a water content range of 3.75% to 10.46%, corresponding to 0.5 to 1.5 molecules of water. thermofisher.com Other specifications may set a maximum limit, such as ≤ 8.5%. srlchem.com In process development, KF titration is used to verify the water content of starting materials, such as comparing an anhydrous feed stream (<500 ppm water) with a stream prepared using the monohydrate form. mit.edumit.edu

Optical Rotation Measurements

Optical rotation is a critical quality attribute for chiral compounds like this compound, as it confirms the stereochemical identity and enantiomeric purity. The measurement is performed using a polarimeter, which records the angle of rotation of plane-polarized light as it passes through a solution of the compound.

The specific rotation is a characteristic property, and its value is dependent on the solvent, concentration, temperature, and the wavelength of light used. For this compound, the specific rotation is typically measured in acetic acid. sigmaaldrich.comsrlchem.comavantorsciences.com

ParameterValueConditionsSource(s)
Specific Optical Rotation +21.5° to +26.5°c=2 in Acetic Acid, 25°C sigmaaldrich.com
Specific Optical Rotation +22° to +26°c=1 in Glacial Acetic Acid, 25°C srlchem.com
Specific Optical Rotation +25.2° ± 0.1°c=2 in Acetic Acid thermofisher.com
Specific Optical Rotation (L-enantiomer) -24.0° to -26.0°c=2 in Acetic Acid, 20°C avantorsciences.com
Specific Optical Rotation (L-enantiomer) -22.5° to -27.5°c=2 in Glacial Acetic Acid, 20°C, 589 nm thermofisher.com

Note: The sign of rotation for the D-enantiomer is positive (+), while for its counterpart, BOC-L-Leucine monohydrate, it is negative (-). The values are presented for comparative purposes.

Future Directions and Emerging Research Areas

Integration into Continuous Pharmaceutical Manufacturing Processes

The shift from traditional batch processing to continuous manufacturing (CM) in the pharmaceutical industry is driven by the need for enhanced efficiency, quality, and process control. mit.edu BOC-D-Leucine monohydrate has become a key subject in this transition, particularly in the synthesis of intermediates for complex drugs like carfilzomib (B1684676). mit.eduacs.org Research in this area focuses on creating robust, automated, and highly monitored production systems. mit.edu

A significant area of research involves the development of "virtual plants" or dynamic, integrated flowsheet-level models to simulate and control the manufacturing process. mit.eduacs.org For instance, in the production of a carfilzomib intermediate, models have been developed using software like gPROMS FormulatedProducts to investigate the impact of process disturbances on critical quality attributes (CQAs). acs.orgresearchgate.net

A primary CQA in this process is achieving a conversion of this compound of 95% or higher. mit.eduacs.orgresearchgate.net Kinetic modeling has been crucial to understanding the reaction dynamics. Studies have confirmed that the rate-limiting step is the formation of an acylimidazole intermediate and that the dissociation of the monohydrate to BOC-D-leucine and water is instantaneous under reaction conditions and does not significantly impact the reaction kinetics. mit.edumit.edu These models are then used to devise and test control strategies to mitigate potential failure modes, such as a blockage in the flow of a reagent, ensuring the process remains in a state of control and meets its quality targets. mit.eduresearchgate.net

Process Analytical Technology (PAT) is integral to the implementation of continuous manufacturing, providing real-time monitoring and control of critical process parameters (CPPs). mt.comdtu.dk In processes involving this compound, PAT tools are employed to track reaction progress and ensure quality. mit.edu

Key PAT applications include:

Fourier Transform Infrared Spectroscopy (FTIR): Used for real-time tracking of the formation of key intermediates. mit.edumit.edu

Ultra-Performance Liquid Chromatography (UPLC): Employed to quantify the conversion of this compound and the formation of the desired product with high precision. mit.edumit.edu

By integrating these analytical tools, manufacturers can achieve a data-rich environment that supports the principles of Quality by Design (QbD), enhancing process understanding and ensuring consistent product quality. researchgate.netmt.com

Development of Novel Therapeutics based on D-Leucine Derivatives

The unique stereochemistry of D-leucine, protected as this compound for synthesis, offers advantages in designing new drugs with improved properties. chemimpex.comguidechem.com Since it is a non-natural amino acid, its incorporation into peptides can increase their stability against enzymatic degradation. guidechem.com

Emerging therapeutic applications include:

Antimicrobials and Anticancer Agents: Researchers have designed peptides where the addition of a D-leucine residue significantly enhanced both antibacterial and anticancer activities. mdpi.comresearchgate.net For example, a D-leucine-modified peptide, B1OS-D-L, demonstrated a tenfold increase in activity against Gram-positive bacteria and a rapid killing effect on lung cancer cells. mdpi.comresearchgate.net

Anti-Seizure Medications: D-leucine itself has shown potent anti-seizure effects in animal models, terminating seizure activity as effectively as diazepam but without the associated sedative effects. wikipedia.orgnih.govmedchemexpress.com This positions D-leucine as a promising candidate for developing novel antiepileptic therapies. glpbio.com

Metabolic Disease Therapies: Novel leucine (B10760876) derivatives have been developed that inhibit pancreas lipase, suggesting potential for the control or prevention of obesity and hyperlipaemia. google.com

Antiviral Drugs: BOC-D-Leucine is an important synthetic precursor for various drugs, including anti-AIDS medications like atazanavir (B138) and hepatitis C virus inhibitors such as telaprevir (B1684684). guidechem.combloomtechz.com

Exploration of Additional Biological Activities and Mechanisms

Beyond its established roles, research is delving into new biological functions and the underlying mechanisms of D-leucine and its derivatives. D-amino acids in general are known to play roles in regulating bacterial processes like cell wall biogenesis and biofilm integrity. frontiersin.org

Specific areas of exploration for D-leucine include:

Mechanism of Anti-Seizure Action: The anticonvulsant effect of D-leucine is an active area of investigation. Studies suggest its mechanism differs from many existing drugs, as it inhibits long-term potentiation (LTP) in the hippocampus, a process involved in memory and synaptic plasticity. nih.gov

Antimicrobial Mechanisms: The enhanced efficacy of D-leucine-containing peptides is attributed to their altered structural properties. The substitution can optimize the dual antibacterial and anticancer activities of the parent peptide. mdpi.comresearchgate.net

Metabolic Regulation: While most research on metabolic signaling focuses on L-leucine and its role in activating the mTOR pathway to regulate protein synthesis and cell growth, the distinct effects of D-leucine are a subject of growing interest. wikipedia.orgnih.gov Understanding how D-leucine interacts with metabolic pathways could open new therapeutic avenues.

Advanced Material Science Applications

The application of this compound is extending into material science, primarily leveraging its chiral properties. bloomtechz.com It serves as a crucial building block in asymmetric synthesis, a technique used to create enantiomerically pure compounds. This is particularly valuable in producing specialty chemicals and pharmaceuticals where a specific stereoisomer is required for efficacy. Furthermore, BOC-D-leucine can be used as a ligand for catalysts in asymmetric reactions, significantly improving their catalytic efficiency, which is vital in both biosynthesis and industrial chemical preparation. guidechem.com

Computational Drug Design and In Silico Studies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.net BOC-D-Leucine and its derivatives are increasingly being studied using these in silico methods.

In Silico TechniqueApplication for D-Leucine DerivativesResearch Example
Molecular Docking Predicting the binding affinity and interaction of D-leucine-based compounds with biological targets like enzymes or receptors.Used to study leucine-derived sulfamoyl pentanamides as potential antimicrobial and antioxidant agents. ju.edu.jo
Virtual Screening Searching large compound databases to identify novel inhibitors based on a specific scaffold.Applied to find potential leucine aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. nih.gov
Structural Prediction Modeling the 3D structure of peptides containing D-leucine to understand how the modification impacts their conformation and activity.The I-TASSER server was used to predict the secondary structure of a D-leucine modified antimicrobial peptide. mdpi.comresearchgate.net
Process Simulation Creating dynamic models of manufacturing processes to optimize parameters and ensure quality.In silico analysis of a continuous manufacturing process for a carfilzomib intermediate using this compound. mit.edu

These computational approaches allow researchers to screen vast numbers of potential molecules, refine their designs, and understand their mechanisms of action before undertaking costly and time-consuming laboratory experiments. frontiersin.org

Q & A

Q. How can researchers confirm the enantiomeric purity of BOC-D-Leucine monohydrate during synthesis?

To validate enantiomeric purity, chiral analytical methods such as polarimetry or chiral HPLC should be employed. Polarimetry measures specific optical rotation (e.g., +25±1° in acetic acid at 1% concentration) to confirm the D-configuration . Chiral HPLC with a polysaccharide-based column can resolve enantiomers using mobile phases like hexane-isopropanol mixtures. For reproducibility, ensure calibration with reference standards and report retention times and resolution factors .

Q. What are the critical parameters for characterizing this compound in peptide synthesis?

Key parameters include:

  • Purity : Assessed via HPLC (≥98% purity) using C18 columns and UV detection at 210–220 nm .
  • Solubility : Test in common solvents (e.g., DMF, DCM, or acetic acid) to optimize coupling efficiency in solid-phase peptide synthesis .
  • Thermal stability : Determine melting point (85–87°C) via differential scanning calorimetry (DSC) to verify monohydrate stability during storage .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

Contradictions in solubility often arise from solvent purity or temperature variations. Methodologically:

  • Replicate experiments under controlled conditions (e.g., 25°C, anhydrous solvents).
  • Use Karl Fischer titration to confirm water content in solvents, as residual moisture affects solubility .
  • Compare results with literature values (e.g., solubility in DMF: ~50 mg/mL) and report deviations with error margins .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis for scalable peptide production?

Apply Response Surface Methodology (RSM) to model factors like reaction time, temperature, and catalyst concentration. For example:

  • Central Composite Design : Vary Boc-protection reaction parameters (e.g., 0–24 hours, 0–50°C) and measure yield/optical purity.
  • Response Variables : Include enantiomeric excess (EE%) and reaction yield. Validate models using ANOVA to identify significant factors .
  • Scale-Up : Use kinetic studies to ensure reaction consistency at larger scales (e.g., >100 g) .

Q. What analytical strategies resolve contradictions in this compound degradation pathways under acidic conditions?

Conflicting degradation profiles (e.g., tert-butyl cleavage vs. leucine oxidation) require:

  • Multi-Method Validation : Combine LC-MS for degradation product identification and NMR for structural confirmation.
  • pH-Dependent Studies : Conduct stability tests at pH 1–3 (simulating gastric environments) and compare with neutral/basic conditions.
  • Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify dominant pathways .

Q. How can researchers validate the role of this compound in modulating peptide secondary structures?

Employ circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations:

  • CD Spectroscopy : Analyze α-helix or β-sheet propensity in model peptides (e.g., poly-Leu sequences) at varying Boc-D-Leucine concentrations.
  • MD Simulations : Parameterize force fields using experimental data (e.g., torsion angles from X-ray crystallography) to predict conformational stability .
  • Cross-Validation : Compare computational predictions with experimental CD spectra to refine models .

Methodological Guidelines

  • Documentation : Follow journal guidelines (e.g., Carbohydrate Research) for reporting synthesis protocols, including raw data tables for yields, purity, and spectral peaks .
  • Reproducibility : Deposit crystallographic data (e.g., CCDC entries) or NMR spectra in public repositories to enable independent verification .
  • Ethical Data Analysis : Disclose conflicts (e.g., solvent supplier biases) and use blinded sample analysis to reduce experimental bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.